
6-フルオロ-1,7-ジメチル-1H-インドール-2-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 1st and 7th positions, and an aldehyde group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
科学的研究の応用
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can lead to changes in cellular processes, contributing to the compound’s biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being exerted.
Pharmacokinetics
The molecular weight of the compound is 19120 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Given the known biological activities of indole derivatives, it can be inferred that the compound may have potential therapeutic effects in various disease contexts .
生化学分析
Biochemical Properties
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, have been shown to exhibit anti-inflammatory, antiviral, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different experimental conditions . Over time, 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde, affecting its therapeutic potential and toxicity.
Transport and Distribution
The transport and distribution of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is essential for understanding its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde within the cell can influence its interactions with biomolecules and its overall biochemical activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde can be achieved through several synthetic routes One common method involves the Leimgruber-Batcho indole synthesis, which is a well-known procedure for constructing indole rings
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Fluoro-1,7-dimethyl-1H-indole-2-carboxylic acid.
Reduction: 6-Fluoro-1,7-dimethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
- 6-Fluoro-1H-indole-2-carbaldehyde
- 1,7-Dimethyl-1H-indole-2-carbaldehyde
- 6-Fluoro-1,7-dimethyl-1H-indole
Comparison: 6-Fluoro-1,7-dimethyl-1H-indole-2-carbaldehyde is unique due to the presence of both fluorine and aldehyde groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
6-fluoro-1,7-dimethylindole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-7-10(12)4-3-8-5-9(6-14)13(2)11(7)8/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDRMBQZMKFWBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=C2)C=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
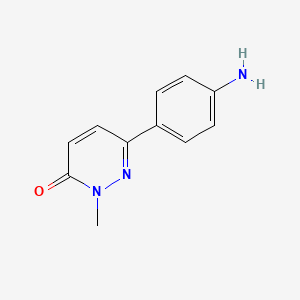
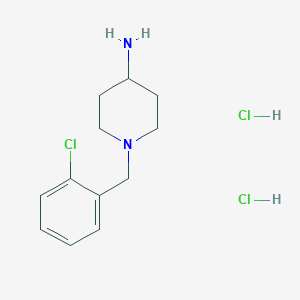
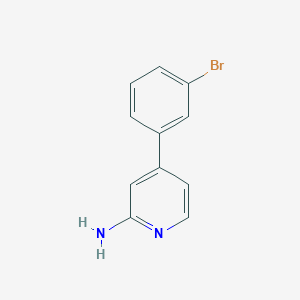
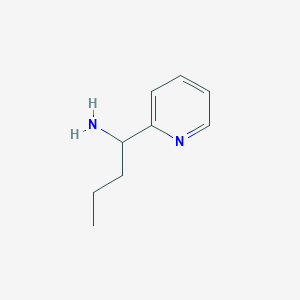

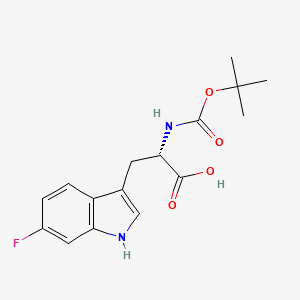
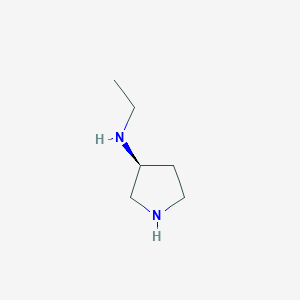




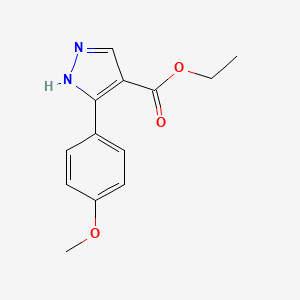

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)
